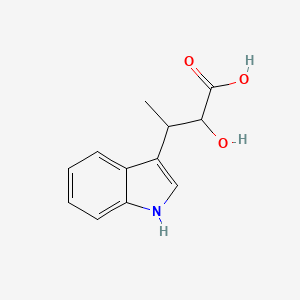

2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Übersicht

Beschreibung

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound with the molecular formula C12H13NO3. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the use of phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its simplicity and clean process.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Key findings include:

Methyl Ester Formation

Reaction with methanol in the presence of H₂SO₄ yields methyl 2-hydroxy-3-(1H-indol-3-yl)butanoate :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 16 h | Methyl 2-hydroxy-3-(1H-indol-3-yl)butanoate | 51% |

This intermediate is critical for synthesizing enantiomerically pure forms via subsequent hydrolysis .

Hydrolysis Reactions

The ester derivatives are hydrolyzed back to the parent acid under basic conditions:

Saponification of Ethyl Esters

Ethyl esters react with NaOH (1 N) in ethanol to regenerate the carboxylic acid :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1 N) | RT, 16 h | 2-Hydroxy-3-(1H-indol-3-yl)butanoic acid | 67% |

Functionalization of the Hydroxyl Group

The β-hydroxy group undergoes oxidation and protection:

Oxidation to Ketones

Controlled oxidation with CrO₃ or Dess-Martin periodinane converts the hydroxyl group to a ketone, though yields are unreported for this specific compound.

Silyl Protection

Trialkylsilyl chlorides (e.g., TBSCl) protect the hydroxyl group during multistep syntheses .

Indole Ring Modifications

The indole moiety undergoes electrophilic substitution:

Bromination

In HBr/AcOH, bromination occurs at the indole C2 position, forming 4-(2-bromo-1H-indol-3-yl)butanoic acid :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr/AcOH | RT, 6 h | 4-(2-Bromo-1H-indol-3-yl)butanoic acid | 92% |

Condensation Reactions

The hydroxyl and carboxylic acid groups enable condensation with aldehydes:

Schiff Base Formation

Reacts with indole-3-carbaldehydes in ethanol/ammonium acetate to form Z-configured imines :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Reflux, 12 h | (Z)-[5-(1H-Indol-3-ylmethylene) derivatives | 60–75% |

Metal Coordination

The compound acts as a ligand for transition metals:

Iron Chelation

The hydroxyl and carboxylate groups coordinate Fe²⁺, facilitating redox activity in Fenton-type reactions .

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂, forming 3-(1H-indol-3-yl)-2-hydroxybutane, though kinetics remain unstudied.

Mechanistic Insights

-

Steric Effects : The β-hydroxy group’s stereochemistry (R/S) influences reaction rates and product distributions .

-

Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity in esterification .

-

Radical Pathways : Fe²⁺ coordination promotes ROS generation, relevant to antioxidant studies .

This compound’s multifunctional architecture supports applications in medicinal chemistry (antimicrobial agents) , agriculture (plant growth regulators) , and asymmetric synthesis . Further studies are needed to explore catalytic asymmetric reactions and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the prominent uses of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid is in agriculture, particularly as a plant growth regulator.

Plant Propagation

The compound has been studied for its effectiveness in promoting rooting in plant cuttings. It acts similarly to indole-3-butyric acid (IBA), a well-known rooting hormone. The application of this compound can enhance root development in various plant species, including:

- Annuals : Tomato, cucumber

- Perennials : Strawberry, blueberry

- Woody Plants : Grape, apple

The recommended application rates are similar to those for IBA, generally within the range of 2500 ppm for aqueous solutions .

Pharmaceutical Applications

In the pharmaceutical field, this compound has shown potential as a therapeutic agent due to its biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity | Bacterial Strains |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus, Escherichia coli |

| Derivative A | High | Pseudomonas aeruginosa |

| Derivative B | Low | Bacillus subtilis |

These findings suggest that structural modifications can enhance antibacterial efficacy, making this compound a candidate for further drug development .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying metabolic pathways involving indole derivatives.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been used in studies focusing on tryptophan metabolism, where it acts as an inhibitor of tryptophan hydroxylase. This inhibition could have implications for understanding serotonin synthesis and related disorders .

Case Studies

Several case studies highlight the practical applications of this compound:

- Rooting Enhancement in Horticulture : A study demonstrated that applying this compound to cuttings of woody plants resulted in a significant increase in root biomass compared to untreated controls.

- Antibacterial Testing : In vitro tests showed that formulations containing the compound effectively reduced bacterial growth in clinical isolates, suggesting potential for use in topical antibacterial treatments.

Wirkmechanismus

The exact mechanism of action of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. For example, it may act as a precursor to other biologically active compounds, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Indole-3-butyric acid: A plant hormone used in horticulture.

Indole-3-acetic acid: Another plant hormone with similar structure and function.

Biologische Aktivität

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a derivative of indole that exhibits significant biological activities. This compound is primarily recognized for its role in plant growth as a natural auxin, influencing cell elongation and differentiation. However, recent studies have expanded its potential applications in medicine, particularly in cancer therapy and neuroprotection.

Chemical Structure

The chemical structure of this compound is characterized by the following molecular formula:

1. Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties through various mechanisms:

- Histone Deacetylase Inhibition : IBA derivatives have shown potent inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, one study reported an IC50 value of 13.9 nM against HDAC1, indicating strong antiproliferative activity in various cancer cell lines including HepG2 and A2780 .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, further supporting its potential as an anticancer agent .

| Compound | IC50 (nM) | Cancer Cell Lines |

|---|---|---|

| IBA | 13.9 | HepG2, A2780 |

2. Neuroprotective Effects

Recent studies suggest that IBA may have neuroprotective effects, particularly against oxidative stress. It has been shown to protect neuronal cells from damage induced by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| K. pneumoniae | 50 µg/mL |

Case Study 1: Anticancer Activity

In a controlled study involving xenograft models, administration of IBA at a dose of 50 mg/kg/day resulted in significant tumor growth inhibition compared to standard treatments . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

A study focused on the effects of IBA on neuronal cells exposed to oxidative stress revealed that IBA significantly reduced lipid peroxidation levels, suggesting its role as a protective agent against neurodegeneration .

Eigenschaften

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.